Carbamic acid, (((((4-chloro-2-methylphenyl)imino)methyl)methylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
Description
This compound is a carbamate derivative featuring a benzofuran core (2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester) and a complex substituent: a thio-methyl group linked to a methylamino-imino-4-chloro-2-methylphenyl moiety. Its synthesis likely involves multi-step reactions, starting with benzofuran intermediates and introducing the substituted phenyl-thiomethylcarbamate group via nucleophilic substitution or coupling reactions, as seen in analogous compounds .
Properties
CAS No. |
104867-27-8 |
|---|---|
Molecular Formula |
C21H24ClN3O3S |
Molecular Weight |
434.0 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[[(4-chloro-2-methylphenyl)iminomethyl-methylamino]sulfanylmethyl]carbamate |
InChI |
InChI=1S/C21H24ClN3O3S/c1-14-10-16(22)8-9-17(14)23-12-25(4)29-13-24-20(26)27-18-7-5-6-15-11-21(2,3)28-19(15)18/h5-10,12H,11,13H2,1-4H3,(H,24,26) |
InChI Key |
OIMJYRCMMNLSSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=CN(C)SCNC(=O)OC2=CC=CC3=C2OC(C3)(C)C |
Origin of Product |
United States |
Scientific Research Applications
Carbamic acid, (((((4-chloro-2-methylphenyl)imino)methyl)methylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a complex organic molecule belonging to the carbamic acid class. Carbamic acids are derivatives of carbamic acid (H₂NCOOH) and are characterized by an amine group bonded to a carbonyl group and a hydroxyl group. This compound features multiple functional groups, including an imino group and a thioether linkage, contributing to its unique chemical properties.
General Information
Potential Applications
- While specific applications for this compound are not detailed in the provided search results, carbamic acids, in general, have roles in biological systems and potential applications in various fields.
- Biological Systems : Carbamic acids are involved in various biological processes.
- Therapeutic Applications : Due to their specific substitution patterns, these compounds may have targeted interactions in biological systems, potentially leading to novel therapeutic applications.
- Pharmaceutical Compositions: Derivatives of carbamic acid can be contained in pharmaceutical compositions like capsules, pills, creams, or ointments for oral, intramuscular, or intravenous administration .
Key Reactions and Synthesis
- Reactions : Carbamic acids typically undergo several key reactions.
- Synthesis : The synthesis of this specific carbamic acid derivative may involve multiple steps to introduce the functional groups. The advantage of some synthesis processes is avoiding the introduction and removal of the acetyl group as a protective group for carbonylation. Instead, the 2-halogen compound of the general formula (2) is used in the carbonylation reaction, resulting in a shorter and more economically attractive synthesis .
Related Compounds and Research
- ** anti-inflammatory activity:** Some derivatives of hydroxamic acid having anti-inflammatory activity .
- Treatment of obesity and type II diabetes: 2-hexadecyloxy-6-methyl-4H-3,1-benzoxazin-4-one of the formula (3) is described as a potential drug for the treatment of obesity and type II diabetes .
- PGx of ADRs: Recent findings on the PGx of ADRs, with special emphasis on major problems of health (heart, cancer, brain, COVID) .
Data Table
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Carbamates
Carbamate compounds share a common carbamic ester backbone but differ in substituents, which critically influence their physicochemical properties and bioactivity. Below is a comparative analysis with structurally related compounds:
Table 1: Key Structural and Functional Differences
Notes:
- The 4-chloro-2-methylphenylimino group introduces steric bulk and electron-withdrawing effects, which may alter binding affinity to acetylcholinesterase (AChE) compared to simpler substituents . Methyl vs. Dibutylamino: Carbosulfan’s dibutylamino group increases hydrophobicity and prolongs systemic activity, whereas the target compound’s methylamino-imino chain may favor faster metabolic clearance .
Pharmacological and Toxicological Profiles
AChE Inhibition and Pesticidal Activity
- Target Compound : Likely exhibits AChE inhibition due to the carbamate moiety, akin to Physostigmine and Carbofuran. The chloro-methylphenyl group may enhance target specificity, as halogenated aromatics often improve pesticidal potency .
- Carbofuran : Irreversible AChE inhibition with LD50 (rat, oral) = 5–8 mg/kg; high environmental toxicity .
- Carbosulfan : Lower acute toxicity (LD50 = 250 mg/kg in rats) due to its prodrug nature, requiring metabolic activation .
Stability and Metabolism
- Thio-containing carbamates (e.g., target compound, Carbosulfan) are generally more stable than oxygen analogs but undergo oxidative desulfuration to form active oxons, a process critical for bioactivation .
- The chlorine atom in the target compound may reduce metabolic degradation, increasing environmental persistence compared to non-halogenated analogs .
Physicochemical Data
Q & A
Basic: What are the key structural features of this carbamic acid derivative, and how do they influence its reactivity in synthetic chemistry?
Answer:
The compound contains a benzofuran ring (2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester) and a thioether linkage (S-methyl group) connecting a carbamate moiety to a substituted phenyl group (4-chloro-2-methylphenyl). The benzofuran ring enhances lipophilicity and π-π stacking potential, while the thioether increases nucleophilic susceptibility compared to oxygen analogs. The 4-chloro-2-methylphenyl group introduces steric hindrance and electron-withdrawing effects, affecting regioselectivity in substitution reactions. Structural confirmation relies on NMR (e.g., upfield shifts for the thioether methyl at ~2.5 ppm) and mass spectrometry (e.g., molecular ion peak at m/z 415.5 for C₂₃H₂₉ClN₂O₃S) .
Basic: What experimental protocols are recommended for synthesizing this compound, and what are common yield-limiting steps?
Answer:
Synthesis typically involves:
Condensation : Reacting 4-chloro-2-methylaniline with thiophosgene to form the thioisocyanate intermediate.
Carbamate formation : Coupling the intermediate with 2,3-dihydro-2,2-dimethyl-7-benzofuranol under basic conditions (e.g., K₂CO₃ in DMF).
Yield limitations arise from:
- Moisture sensitivity : Thioisocyanates hydrolyze readily, requiring anhydrous conditions (<10 ppm H₂O).
- Steric hindrance : Bulky substituents on the benzofuranol reduce coupling efficiency (typical yields: 40–60%) .
Advanced: How can computational modeling predict the compound’s interaction with acetylcholinesterase (AChE), and what contradictions exist between in silico and in vitro data?
Answer:
Molecular docking (e.g., AutoDock Vina) predicts binding affinity via:
- Thioether interaction : Coordination with the catalytic serine (S203) in AChE.
- Benzofuran stacking : Stabilization via Trp86 in the active site.
Contradictions : - In silico models suggest high affinity (ΔG ≈ −9.5 kcal/mol), but in vitro IC₅₀ values (~50 µM) indicate moderate inhibition. This discrepancy may arise from solvation effects or protein flexibility not captured in rigid docking .
Advanced: What methodologies resolve stability contradictions observed under varying pH conditions?
Answer:
The compound degrades via:
- Acidic conditions (pH < 3): Thioether hydrolysis to sulfonic acid derivatives.
- Alkaline conditions (pH > 10): Carbamate cleavage to benzofuranol and methylamine.
Resolution strategies : - HPLC-MS/MS stability assays : Quantify degradation products (e.g., m/z 198 for benzofuranol).
- Buffer optimization : Use citrate buffers (pH 4–6) to minimize hydrolysis. Conflicting reports on shelf-life (3–6 months at −20°C) highlight batch-dependent purity issues .
Advanced: How do structural analogs (e.g., methyl carbamate derivatives) differ in bioactivity, and what SAR trends emerge?
Answer:
| Analog | Modification | Bioactivity (IC₅₀, AChE) | Key SAR Insight |
|---|---|---|---|
| Methyl carbamate (simplified) | No thioether/benzofuran | >500 µM | Thioether critical for target engagement |
| Ethyl benzofuranyl ester | Ethyl ester (vs. methyl) | 120 µM | Increased steric bulk reduces potency |
| 4-Bromo-2-methylphenyl variant | Br substitution (vs. Cl) | 45 µM | Halogen electronegativity enhances binding |
SAR trends:
- Thioether > oxygen ether : 10-fold higher potency.
- Electron-withdrawing substituents (Cl, Br) improve affinity via dipole interactions .
Advanced: What analytical challenges arise in quantifying trace metabolites in biological matrices, and how are they addressed?
Answer:
Challenges :
- Low abundance : Metabolites (e.g., sulfoxide derivatives) occur at ng/mL levels in plasma.
- Matrix effects : Phospholipids in serum suppress ionization in LC-MS.
Solutions : - SPE cleanup : Use C18 cartridges with 80% methanol elution.
- MRM transitions : Monitor m/z 415 → 198 (parent) and m/z 431 → 214 (sulfoxide) with a LOQ of 0.1 ng/mL .
Advanced: How does the compound’s logP (3.2) influence its pharmacokinetic profile, and what formulation strategies mitigate poor aqueous solubility?
Answer:
- High logP : Leads to extensive plasma protein binding (>95%) and prolonged t₁/₂ (~8 hr).
- Formulation :
- Nanoemulsions : Soybean oil/Tween 80 (1:4) increase solubility 20-fold.
- Cyclodextrin inclusion : β-cyclodextrin (10% w/v) reduces crystallinity for oral bioavailability (F = 22% vs. 8% free) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
